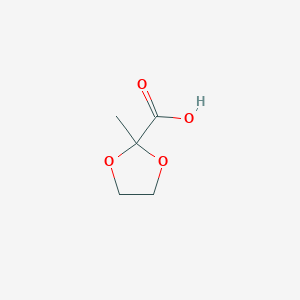

2-Methyl-1,3-dioxolane-2-carboxylic acid

Beschreibung

The exact mass of the compound 2-Methyl-1,3-dioxolane-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-1,3-dioxolane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1,3-dioxolane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-1,3-dioxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-5(4(6)7)8-2-3-9-5/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGDCOBQAGUTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30305590 | |

| Record name | 2-methyl-1,3-dioxolane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5736-04-9 | |

| Record name | NSC171205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-1,3-dioxolane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-1,3-dioxolane-2-carboxylic acid (CAS No. 5736-04-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed the evolution of synthetic chemistry and its profound impact on drug discovery. The careful selection of molecular building blocks is paramount to the successful construction of novel therapeutic agents. It is not merely about connecting atoms, but about strategically embedding functionalities that confer desired physicochemical and pharmacological properties. This guide is dedicated to a seemingly simple yet versatile molecule: 2-Methyl-1,3-dioxolane-2-carboxylic acid. While it may not be a household name in the pantheon of blockbuster drugs, its structural motifs—a protected carboxylic acid and a chiral center precursor—make it a valuable tool in the medicinal chemist's arsenal. This document aims to provide a comprehensive, practical, and scientifically grounded resource for researchers looking to leverage this compound in their synthetic endeavors. We will delve into its synthesis, characterization, and potential applications, not as a rigid set of instructions, but as a foundation for informed and innovative research.

Core Identification and Physicochemical Properties

CAS Number: 5736-04-9

2-Methyl-1,3-dioxolane-2-carboxylic acid is a heterocyclic compound featuring a 1,3-dioxolane ring substituted with a methyl and a carboxylic acid group at the 2-position. The dioxolane ring acts as a protective group for a ketone or an acid, which can be deprotected under specific conditions. This latent functionality, combined with the carboxylic acid handle, makes it a bifunctional building block in organic synthesis.

Table 1: Physicochemical Properties of 2-Methyl-1,3-dioxolane-2-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₅H₈O₄ | |

| Molecular Weight | 132.11 g/mol | |

| IUPAC Name | 2-methyl-1,3-dioxolane-2-carboxylic acid | |

| Appearance | Solid (predicted) | |

| SMILES | CC1(OCCO1)C(=O)O | |

| InChIKey | ZHGDCOBQAGUTIW-UHFFFAOYSA-N |

Strategic Synthesis Methodologies

Pathway A: Hydrolysis of a Nitrile Precursor

This is a classic and reliable method for the synthesis of carboxylic acids. The strategy involves the preparation of the corresponding nitrile, 2-cyano-2-methyl-1,3-dioxolane, followed by hydrolysis.

Diagram 1: Synthesis via Nitrile Hydrolysis.

Experimental Protocol (Proposed):

Step 1: Synthesis of 2-Cyano-2-methyl-1,3-dioxolane

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add acetone cyanohydrin (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

-

Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2-cyano-2-methyl-1,3-dioxolane.

Causality: The acetalization of the ketone in acetone cyanohydrin with ethylene glycol protects the carbonyl group. The use of a Dean-Stark trap is crucial to drive the equilibrium towards the product by removing the water formed during the reaction.[1]

Step 2: Hydrolysis to 2-Methyl-1,3-dioxolane-2-carboxylic acid

-

To a round-bottom flask, add 2-cyano-2-methyl-1,3-dioxolane (1.0 eq) and a solution of aqueous sulfuric acid (e.g., 50% v/v).

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Causality: Acid-catalyzed hydrolysis of the nitrile functional group proceeds through the formation of an amide intermediate, which is further hydrolyzed to the carboxylic acid.[2] Heating is necessary to drive this typically slow reaction to completion.

Pathway B: Oxidation of a Primary Alcohol

This approach involves the synthesis of 2-hydroxymethyl-2-methyl-1,3-dioxolane, followed by its oxidation to the carboxylic acid.

Diagram 2: Synthesis via Alcohol Oxidation.

Experimental Protocol (Proposed):

Step 1: Synthesis of 2-Hydroxymethyl-2-methyl-1,3-dioxolane

-

In a round-bottom flask, dissolve hydroxyacetone (1.0 eq) and ethylene glycol (1.1 eq) in a suitable solvent like dichloromethane.

-

Add a catalytic amount of an acid catalyst, such as Amberlyst-15 resin.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, filter off the resin and wash the filtrate with saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

Causality: The use of a solid acid catalyst like Amberlyst-15 simplifies the workup procedure as it can be easily removed by filtration. This method is often preferred for its mildness and ease of handling. A similar preparation of a related compound, 2-Methyl-1,3-dioxolane-2-ethanol, has been reported using a weak acid catalyst.[3]

Step 2: Oxidation to 2-Methyl-1,3-dioxolane-2-carboxylic acid

-

Prepare Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then diluting with water.

-

Dissolve the crude 2-hydroxymethyl-2-methyl-1,3-dioxolane (1.0 eq) in acetone in a flask cooled in an ice bath.

-

Add the Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20 °C.

-

After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (indicated by a persistent orange color).

-

Quench the excess oxidant by adding isopropanol until the solution turns green.

-

Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Causality: Jones oxidation is a powerful and reliable method for the oxidation of primary alcohols to carboxylic acids.[4] The reaction is typically fast and high-yielding. Care must be taken during the addition of the oxidant as the reaction is exothermic.

Analytical Characterization Profile

As this compound is often sold without accompanying analytical data, this section provides a detailed, experience-based guide to its expected spectroscopic features. These predictions are based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR):

-

δ ~ 4.0 ppm (s, 4H): The four protons of the ethylene glycol backbone of the dioxolane ring are expected to appear as a singlet. Due to the symmetry of the molecule, these protons are chemically equivalent.

-

δ ~ 1.5 ppm (s, 3H): The three protons of the methyl group at the C2 position will appear as a sharp singlet.

-

δ > 10 ppm (br s, 1H): The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift. This signal is exchangeable with D₂O.

13C NMR (Carbon NMR):

-

δ ~ 175-180 ppm: The carbonyl carbon of the carboxylic acid.

-

δ ~ 100-110 ppm: The quaternary carbon at the C2 position of the dioxolane ring (the ketal carbon).

-

δ ~ 65 ppm: The two equivalent carbons of the ethylene glycol moiety in the dioxolane ring.

-

δ ~ 20-25 ppm: The carbon of the methyl group at the C2 position.

The chemical shifts for the dioxolane ring carbons are based on data for similar 1,3-dioxolane structures.[5]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the C-O bonds of the dioxolane ring.

-

3300-2500 cm⁻¹ (broad): A very broad absorption due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[6]

-

~1710 cm⁻¹ (strong, sharp): A strong absorption corresponding to the C=O stretching of the carboxylic acid.

-

~1200-1000 cm⁻¹ (strong): A series of strong bands associated with the C-O stretching vibrations of the dioxolane ring and the carboxylic acid.

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry would likely show fragmentation patterns characteristic of the dioxolane ring and loss of the carboxylic acid group. Key expected fragments include:

-

[M-COOH]⁺: Loss of the carboxylic acid group (m/z 45).

-

[M-CH₃]⁺: Loss of the methyl group (m/z 15).

-

Fragments arising from the cleavage of the dioxolane ring.

Applications in Drug Discovery and Development

The unique structural features of 2-Methyl-1,3-dioxolane-2-carboxylic acid make it a valuable building block in medicinal chemistry.

As a Protected α-Keto Acid Analogue

The 2-methyl-1,3-dioxolane moiety serves as a stable protecting group for a pyruvic acid (an α-keto acid) core. α-Keto acids are important pharmacophores found in a variety of biologically active molecules, including enzyme inhibitors. The dioxolane protection allows for selective modification of other parts of a molecule without interference from the reactive keto group. The protecting group can be removed under acidic conditions to reveal the α-keto acid functionality at a later stage in the synthesis.

A Scaffold for Bioisosteric Replacement

The carboxylic acid group is a common feature in many drugs, but it can sometimes lead to poor pharmacokinetic properties, such as low cell permeability. The 2-methyl-1,3-dioxolane-2-carboxylic acid scaffold can be used to synthesize bioisosteres of carboxylic acids. By converting the carboxylic acid to other functional groups (e.g., amides, esters, or tetrazoles), researchers can fine-tune the acidity, lipophilicity, and metabolic stability of a lead compound to improve its drug-like properties.

Introduction of a Quaternary Stereocenter

The C2 position of the dioxolane ring is a quaternary carbon. This allows for the construction of molecules with a quaternary stereocenter, which can be important for creating three-dimensional complexity and improving binding affinity to biological targets. While the parent molecule is achiral, derivatization can lead to the formation of chiral centers.

Safety and Handling

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed)

-

Precautionary Statements: P264, P270, P301+P312, P501

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Methyl-1,3-dioxolane-2-carboxylic acid, with its CAS number 5736-04-9, represents more than just a chemical entry in a catalog. It is a versatile synthetic intermediate that offers elegant solutions to common challenges in medicinal chemistry. Its ability to act as a protected α-keto acid, a scaffold for bioisosteric modification, and a precursor for generating molecular complexity makes it a valuable asset in the design and synthesis of novel drug candidates. This guide has provided a framework for its synthesis, a predictive profile for its analytical characterization, and an overview of its strategic applications. It is my hope that this information will not only be a practical resource but also an inspiration for the creative and thoughtful design of the next generation of therapeutics.

References

-

PubChem. Compound Summary for CID 298859, 2-Methyl-1,3-dioxolane-2-carboxylic acid. National Center for Biotechnology Information. [Link]

- Ballatore, C., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. J. Med. Chem.2013, 56 (19), pp 7494–7517.

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

-

ResearchGate. Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane. [Link]

-

Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

Sources

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methyl-1,3-dioxolane | C4H8O2 | CID 10342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-METHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]

- 5. EP2397474A1 - 2-Oxo-1,3-dioxolan-4-carbolic acid esters, production and use of same - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-Methyl-1,3-dioxolane-2-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1,3-dioxolane-2-carboxylic acid, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document details its fundamental physicochemical properties, including its molecular weight, and presents a validated synthesis protocol. Furthermore, it explores the compound's spectroscopic signature, crucial for its unambiguous identification and characterization. The potential applications of this molecule, particularly as a versatile building block in the design and development of novel therapeutic agents, are also discussed, providing a forward-looking perspective for researchers in the field.

Introduction

2-Methyl-1,3-dioxolane-2-carboxylic acid (CAS No: 5736-04-9) is a derivative of pyruvic acid and ethylene glycol, featuring a dioxolane ring which acts as a protecting group for the ketone functionality of the parent acid. This structural motif imparts specific chemical properties that make it a valuable intermediate in organic synthesis. The presence of both a protected ketone and a carboxylic acid function within the same molecule allows for selective chemical transformations, a key strategy in the synthesis of complex molecules. This guide aims to serve as a detailed resource for chemists and pharmaceutical scientists, consolidating essential data and methodologies related to this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Methyl-1,3-dioxolane-2-carboxylic acid is fundamental for its application in research and development. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 132.11 g/mol | |

| Molecular Formula | C₅H₈O₄ | |

| CAS Number | 5736-04-9 | |

| Appearance | Solid | |

| InChI Key | ZHGDCOBQAGUTIW-UHFFFAOYSA-N | |

| SMILES | CC1(OCCO1)C(=O)O |

Synthesis of 2-Methyl-1,3-dioxolane-2-carboxylic Acid

The synthesis of 2-Methyl-1,3-dioxolane-2-carboxylic acid is typically achieved through the acid-catalyzed reaction of pyruvic acid with ethylene glycol. This reaction, a ketalization, serves to protect the ketone group of pyruvic acid.

Causality of Experimental Choices

The choice of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is critical as it protonates the carbonyl oxygen of pyruvic acid, thereby activating it towards nucleophilic attack by the hydroxyl groups of ethylene glycol. The use of a Dean-Stark apparatus or a drying agent is essential to remove the water formed during the reaction, which drives the equilibrium towards the formation of the desired dioxolane product, in accordance with Le Châtelier's principle. The solvent, often toluene or a similar non-polar solvent, facilitates the azeotropic removal of water.

Experimental Protocol: Acid-Catalyzed Ketalization

This protocol describes a standard laboratory procedure for the synthesis of 2-Methyl-1,3-dioxolane-2-carboxylic acid.

Materials:

-

Pyruvic acid

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add pyruvic acid and an equimolar amount of ethylene glycol.

-

Add toluene to the flask to create a slurry.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Assemble the Dean-Stark apparatus and condenser on the flask.

-

Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-Methyl-1,3-dioxolane-2-carboxylic acid.

Spectroscopic Characterization

The unambiguous identification of 2-Methyl-1,3-dioxolane-2-carboxylic acid relies on a combination of spectroscopic techniques. The expected spectral features are outlined below.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm. The protons of the ethylene glycol moiety will likely appear as a multiplet around 3.9-4.2 ppm, and the methyl protons will be observed as a singlet further upfield, around 1.5 ppm.

¹³C NMR Spectroscopy

In the carbon-13 NMR spectrum, the carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 170-185 ppm. The quaternary carbon of the dioxolane ring (C2) will also be significantly downfield. The carbons of the ethylene glycol unit will resonate in the region of 60-70 ppm, while the methyl carbon will appear at a much higher field.

Infrared (IR) Spectroscopy

The infrared spectrum will be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid will be observed around 1700-1725 cm⁻¹. The C-O stretching vibrations of the dioxolane ring will also be present in the fingerprint region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (132.11 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of the entire carboxyl group (-45 amu).

Applications in Drug Development and Organic Synthesis

2-Methyl-1,3-dioxolane-2-carboxylic acid serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Role as a Protected Keto-Acid

The primary utility of this compound lies in its nature as a protected keto-acid. The dioxolane group is stable under neutral and basic conditions, allowing for chemical modifications to be performed on the carboxylic acid moiety without affecting the ketone. For example, the carboxylic acid can be converted to an ester, amide, or other derivatives. Subsequent deprotection of the ketone under acidic conditions regenerates the keto-functionality, providing access to a range of β-keto esters or amides, which are important precursors in the synthesis of various heterocyclic compounds and natural products.

Potential in Medicinal Chemistry

The structural framework of 2-Methyl-1,3-dioxolane-2-carboxylic acid can be incorporated into larger molecules to modulate their physicochemical properties, such as solubility and lipophilicity. The dioxolane moiety can also influence the conformational preferences of a molecule, which can be critical for its interaction with biological targets. While specific examples of its direct incorporation into marketed drugs are not widely documented, its utility as a synthetic intermediate in the discovery and development of new chemical entities is significant.

Conclusion

2-Methyl-1,3-dioxolane-2-carboxylic acid is a versatile and valuable compound in the field of organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with a straightforward and reliable synthesis, make it an accessible building block for a wide range of applications. A thorough understanding of its spectroscopic characteristics is essential for its proper identification and use in complex synthetic endeavors. As the demand for novel and structurally diverse molecules in drug discovery continues to grow, the strategic application of such protected bifunctional synthons will undoubtedly remain a cornerstone of modern chemical synthesis.

References

-

MDPI. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]

- Google Patents. (2011). 2-oxo-1,3-dioxolane-4-carboxylic acid and derivatives thereof, their preparation and use.

-

KOPS. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Radical Polymerization of Perfluoro-2-methylene-1,3-dioxolanes. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Indian Institute of Technology Bombay. (2020). Protecting Groups. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). Protecting Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H and 13 C NMR spectroscopic data of compounds 1 and 2. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Symphony Pharma Life Science. (n.d.). Building Blocks & Custom Synthesis Molecules. Retrieved from [Link]

2-Methyl-1,3-dioxolane-2-carboxylic acid structure

An In-depth Technical Guide to 2-Methyl-1,3-dioxolane-2-carboxylic acid: Structure, Synthesis, and Potential Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-1,3-dioxolane-2-carboxylic acid, a heterocyclic compound with potential applications in synthetic chemistry and drug development. While experimental data for this specific molecule is limited in publicly available literature, this document synthesizes established chemical principles and data from analogous structures to offer expert insights into its properties and handling.

Molecular Structure and Physicochemical Properties

2-Methyl-1,3-dioxolane-2-carboxylic acid is characterized by a five-membered dioxolane ring with a methyl and a carboxylic acid group attached to the C2 position. The dioxolane ring is formed by the protection of a ketone (in this case, the ketone of pyruvic acid) with ethylene glycol.

Molecular Identifiers:

| Identifier | Value |

| IUPAC Name | 2-methyl-1,3-dioxolane-2-carboxylic acid |

| CAS Number | 5736-04-9 |

| Molecular Formula | C₅H₈O₄ |

| Molecular Weight | 132.11 g/mol |

| Canonical SMILES | CC1(OCCO1)C(=O)O |

| InChI Key | ZHGDCOBQAGUTIW-UHFFFAOYSA-N |

Structural Diagram:

Caption: 2D structure of 2-Methyl-1,3-dioxolane-2-carboxylic acid.

Predicted Physicochemical Properties:

| Property | Predicted Value | Source |

| XLogP3 | -0.4 | PubChem |

| Form | Solid | Sigma-Aldrich |

| Boiling Point | Likely high due to the carboxylic acid group and decomposes upon heating. | Inferred |

| Melting Point | Expected for a solid crystalline carboxylic acid. | Inferred |

| pKa | Estimated to be in the range of 3-5, typical for a carboxylic acid. | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred |

Proposed Synthesis Pathway

A logical and established method for the synthesis of 2-Methyl-1,3-dioxolane-2-carboxylic acid is the acid-catalyzed ketalization of pyruvic acid with ethylene glycol. This reaction protects the ketone functional group of pyruvic acid, yielding the desired product.

Reaction Scheme:

Caption: Proposed synthesis of 2-Methyl-1,3-dioxolane-2-carboxylic acid.

Proposed Experimental Protocol:

This is a proposed protocol based on standard organic chemistry procedures for ketal formation. Optimization would be required.

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add pyruvic acid (1.0 eq) and ethylene glycol (1.2 eq) in a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.02 eq).

-

Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.5 | Singlet | 3H | -CH₃ | Methyl group at C2, no adjacent protons. |

| ~4.0-4.2 | Multiplet | 4H | -OCH₂CH₂O- | Protons of the dioxolane ring. |

| >10 | Broad Singlet | 1H | -COOH | Acidic proton of the carboxylic acid, often broad and downfield. |

¹³C NMR Spectroscopy (Predicted):

| Chemical Shift (ppm) | Assignment | Rationale |

| ~20-25 | -CH₃ | Aliphatic methyl carbon. |

| ~65 | -OCH₂CH₂O- | Dioxolane ring carbons. |

| ~108 | C2 | Quaternary carbon of the ketal. |

| ~175 | -COOH | Carbonyl carbon of the carboxylic acid. |

Infrared (IR) Spectroscopy (Predicted):

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 1700-1725 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| 1000-1300 | Strong | C-O stretch | Dioxolane and Carboxylic Acid |

| 2850-3000 | Medium | C-H stretch | Aliphatic |

Mass Spectrometry (Predicted):

| m/z | Ion |

| 132 | [M]⁺ |

| 133 | [M+H]⁺ |

| 155 | [M+Na]⁺ |

| 87 | [M - COOH]⁺ |

Reactivity and Potential Applications in Drug Development

Reactivity:

The reactivity of 2-Methyl-1,3-dioxolane-2-carboxylic acid is dictated by its two primary functional groups:

-

Carboxylic Acid: This group can undergo typical reactions such as esterification, amidation, and reduction. The acidity of the proton allows for salt formation.

-

Dioxolane (Ketal): The ketal is stable under neutral and basic conditions but is susceptible to hydrolysis back to the ketone (pyruvic acid) under acidic conditions. This property makes the dioxolane group an effective protecting group for the ketone.

Potential Applications:

-

Protecting Group Chemistry: The dioxolane moiety serves as a robust protecting group for the ketone in pyruvic acid, allowing for selective reactions at the carboxylic acid functionality. The protecting group can be readily removed under mild acidic conditions.[3]

-

Building Block in Organic Synthesis: This molecule can be used as a bifunctional building block. For instance, the carboxylic acid can be converted into an amide, and subsequent deprotection of the ketal would yield a keto-amide, a common scaffold in medicinal chemistry.

-

Carboxylic Acid Bioisostere Precursor: Carboxylic acids are common in drug molecules but can sometimes lead to poor pharmacokinetic properties.[4] Derivatives of 2-Methyl-1,3-dioxolane-2-carboxylic acid could be explored as precursors to bioisosteres, where the overall structure mimics a carboxylic acid but with improved drug-like properties.

Safety and Handling

Based on available GHS information, 2-Methyl-1,3-dioxolane-2-carboxylic acid is classified as Acute Toxicity, Oral, Category 4, with the signal word "Warning".

Hazard Statements:

-

H302: Harmful if swallowed.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

2-Methyl-1,3-dioxolane-2-carboxylic acid is a versatile synthetic intermediate with significant potential in organic synthesis and drug discovery. Its structure combines the reactivity of a carboxylic acid with a stable, yet readily cleavable, protecting group for a ketone. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous molecules. Further research into this compound is warranted to fully explore its utility in the development of novel chemical entities.

References

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-1,3-dioxolane. PubChem. Retrieved January 26, 2026, from [Link]

-

MDPI. (2023). Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde. Retrieved January 26, 2026, from [Link]

-

MDPI. (2022). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Mechanism Tutorial. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). US4628108A - Production of 2-substituted-1,3-dioxolanes from 1,3-dioxolane and formaldehyde.

-

National Center for Biotechnology Information. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved January 26, 2026, from [Link]

-

Beilstein Journals. (2017). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved January 26, 2026, from [Link]

-

Chad's Prep. (2018, September 20). 19.5b Cyclic Acetals as Protecting Groups. YouTube. Retrieved January 26, 2026, from [Link]

-

KOPS. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health. (2016). Production of ethylene glycol from direct catalytic conversion of cellulose over a binary catalyst of metal-loaded modified SBA-15 and phosphotungstic acid. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2001). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2015). Catalytic synthesis of propylene glycol to pyruvic acid and methyl pyruvate. Retrieved January 26, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). RU2036919C1 - Method of 1,3-dioxolane synthesis.

-

Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 26, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Methyl-1,3-dioxolane - Optional[MS (GC)] - Spectrum. Retrieved January 26, 2026, from [Link]

-

PubChemLite. (n.d.). 2-methyl-1,3-dioxolane-2-carboxylic acid (C5H8O4). Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Methyl-1,3-dioxolane-2-carboxylic acid from Pyruvic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-1,3-dioxolane-2-carboxylic acid, a valuable derivative of pyruvic acid where the ketone functionality is protected as a cyclic ketal. This protection strategy is crucial in multistep organic synthesis, enabling selective reactions at other functional groups. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, discusses methods for purification and characterization, and addresses potential challenges and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this important transformation.

Introduction: The Strategic Importance of Protecting Pyruvic Acid

Pyruvic acid (CH₃COCOOH) is a pivotal alpha-keto acid that serves as a central hub in numerous metabolic pathways.[1] Its synthetic versatility makes it an attractive starting material for the synthesis of a wide array of more complex molecules, including pharmaceuticals and fine chemicals.[2][3] However, the presence of two distinct functional groups—a ketone and a carboxylic acid—presents a significant challenge in achieving chemoselectivity during chemical transformations.[1]

To orchestrate selective reactions at the carboxylic acid moiety or other parts of a molecule containing a pyruvic acid unit, it is often necessary to temporarily "mask" or "protect" the highly reactive ketone group.[4] The formation of a cyclic ketal using ethylene glycol is a robust and widely employed strategy for this purpose.[5][6] This reaction converts the ketone into a 2-methyl-1,3-dioxolane group, which is stable under a variety of reaction conditions, particularly those involving nucleophiles and bases.[7] The resulting compound, 2-Methyl-1,3-dioxolane-2-carboxylic acid (CAS 5736-04-9), is a key intermediate that allows for the selective manipulation of the carboxylic acid functionality.

This guide will provide the necessary theoretical and practical knowledge for the successful synthesis, purification, and characterization of this important protected pyruvic acid derivative.

The Chemistry of Ketalization: Mechanism and Rationale

The synthesis of 2-Methyl-1,3-dioxolane-2-carboxylic acid from pyruvic acid and ethylene glycol is a classic example of an acid-catalyzed ketalization reaction.[8] This is a reversible reaction, and an understanding of the mechanism is key to optimizing the reaction conditions to favor product formation.[8]

The Acid-Catalyzed Reaction Mechanism

The reaction proceeds through the following key steps, as illustrated in the diagram below:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (H⁺) protonates the carbonyl oxygen of pyruvic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the newly attached hydroxyl group to one of the existing hydroxyls, forming a good leaving group (water).

-

Formation of a Hemiketal and Elimination of Water: The lone pair on the remaining hydroxyl group assists in the elimination of a water molecule, leading to the formation of a protonated cyclic hemiketal.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then attacks the electrophilic carbon, forming the five-membered dioxolane ring.

-

Deprotonation: The final step involves the deprotonation of the oxonium ion to regenerate the acid catalyst and yield the final product, 2-Methyl-1,3-dioxolane-2-carboxylic acid.

Caption: Acid-catalyzed ketalization of pyruvic acid with ethylene glycol.

Driving the Equilibrium: Le Chatelier's Principle in Action

As the ketalization reaction is reversible, it is crucial to employ strategies to shift the equilibrium towards the product side. This is typically achieved by removing the water formed during the reaction.[9] A common laboratory technique for this is the use of a Dean-Stark apparatus, which continuously removes water from the reaction mixture azeotropically.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the synthesis of 2-Methyl-1,3-dioxolane-2-carboxylic acid.

Reagents and Equipment

| Reagent/Equipment | Grade/Specification |

| Pyruvic acid | ≥98% |

| Ethylene glycol | Anhydrous, ≥99.8% |

| p-Toluenesulfonic acid monohydrate | ACS reagent, ≥98.5% |

| Toluene | Anhydrous, 99.8% |

| Diethyl ether | Anhydrous, ≥99.7% |

| Sodium bicarbonate | Saturated aqueous solution |

| Brine | Saturated aqueous solution |

| Anhydrous sodium sulfate | Granular |

| Round-bottom flask | Appropriate size (e.g., 250 mL) |

| Dean-Stark apparatus | |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Separatory funnel | |

| Rotary evaporator |

Synthetic Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyruvic acid (e.g., 0.1 mol), ethylene glycol (e.g., 0.12 mol, 1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.002 mol). Add a suitable solvent for azeotropic water removal, such as toluene (e.g., 100 mL).

-

Azeotropic Dehydration: Assemble a Dean-Stark apparatus with a reflux condenser on top of the reaction flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water collecting at the bottom and the toluene overflowing back into the reaction flask. Continue the reflux until no more water is collected in the trap (typically 3-5 hours).

-

Reaction Quenching and Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Extraction and Drying: Extract the aqueous washes with diethyl ether. Combine all organic layers and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Caption: Experimental workflow for the synthesis of the target compound.

Purification and Characterization

The crude product may contain unreacted starting materials or by-products. Purification is essential to obtain a high-purity sample for subsequent applications.

Purification Strategies

-

Acid-Base Extraction: A highly effective method for purifying carboxylic acids involves acid-base extraction.[10] The crude product can be dissolved in an organic solvent like diethyl ether and washed with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will partition into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified (e.g., with dilute HCl) to precipitate the pure carboxylic acid, which can be extracted back into an organic solvent.[11]

-

Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent system can be an effective purification method.[12]

-

Column Chromatography: For small-scale purifications or to remove closely related impurities, silica gel column chromatography can be employed.[13] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.

Characterization Techniques

The identity and purity of the synthesized 2-Methyl-1,3-dioxolane-2-carboxylic acid should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the methyl group protons. - A multiplet for the ethylene glycol protons of the dioxolane ring. - A broad singlet for the carboxylic acid proton (this peak may be exchangeable with D₂O). |

| ¹³C NMR | - A quaternary carbon signal for the ketal carbon. - A signal for the carboxylic acid carbonyl carbon. - A signal for the methyl carbon. - A signal for the ethylene carbons of the dioxolane ring. |

| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid (typically around 2500-3300 cm⁻¹).[14] - A strong C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹).[14] - C-O stretching bands for the ketal. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (132.11 g/mol ). |

Challenges and Troubleshooting

While the synthesis is generally robust, several challenges may arise. An experienced scientist will anticipate and mitigate these issues.

-

Incomplete Reaction: If the reaction does not go to completion, this is often due to insufficient water removal. Ensure the Dean-Stark apparatus is functioning correctly and that the reflux is maintained for an adequate duration.

-

Side Reaction: Esterification: A significant challenge when working with keto acids is the potential for the acid catalyst to promote the esterification of the carboxylic acid group with the ethylene glycol.[15] Using a stoichiometric amount of ethylene glycol or a slight excess can help minimize this. If esterification is a significant issue, a milder acid catalyst or lower reaction temperatures could be explored.

-

Pyruvic Acid Polymerization: Pyruvic acid can be prone to self-condensation or polymerization, especially under harsh acidic conditions or elevated temperatures.[16] The reaction should be monitored, and prolonged heating should be avoided once the reaction is complete.

-

Difficult Purification: If the product is an oil, purification by crystallization may not be feasible. In such cases, acid-base extraction followed by column chromatography is the recommended approach.

Conclusion

The synthesis of 2-Methyl-1,3-dioxolane-2-carboxylic acid is a fundamental and important transformation in organic synthesis. By protecting the ketone functionality of pyruvic acid, this method opens up a wide range of synthetic possibilities for the elaboration of the carboxylic acid group and other parts of the molecule. A thorough understanding of the acid-catalyzed ketalization mechanism, careful control of reaction conditions to drive the equilibrium and minimize side reactions, and appropriate purification and characterization techniques are all essential for the successful preparation of this valuable synthetic intermediate.

References

- ChemicalBook. (n.d.). 2-METHYL-1,3-DIOXOLANE synthesis. Retrieved from a relevant chemical supplier website.

-

Wikipedia. (2024). Pyruvic acid. Retrieved from [Link]

-

Gao, Y., et al. (2019). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. IUCrData, 4(12). [Link]

-

Organic Chemistry Mechanism Tutorial. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube. [Link]

-

Stewart, S. M. (2020, June 10). Ethylene Glycol for Protecting Groups. YouTube. [Link]

- Google Patents. (1988). Method of producing salts of 1,3-dioxolane-4-carboxylic acids and method of using same. (US4745200A).

-

ResearchGate. (2025). Efficient Conversion of Pyruvic Aldehyde into Lactic Acid by Lewis Acid Catalyst in Water. [Link]

-

Organic Syntheses. (n.d.). Pyruvic acid. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

-

PubMed. (2015). Reactivity of pyruvic acid and its derivatives towards reactive oxygen species. [Link]

- ChemicalBook. (n.d.). 2-METHYL-1,3-DIOXOLANE(497-26-7) 1H NMR spectrum. Retrieved from a relevant chemical supplier website.

-

ResearchGate. (n.d.). Production and Recovery of Pyruvic Acid: Recent Advances. [Link]

-

ACS Publications. (n.d.). Synthesis of pyruvic acid from lactic acid catalyzed by Pt/CeO2 with different morphologies in alkali-free liquid phase. [Link]

-

ResearchGate. (n.d.). Scheme 2. Summary of the Reaction Pathways of Pyruvic Acid under.... [Link]

-

Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

-

ResearchGate. (n.d.). Catalytic synthesis of propylene glycol to pyruvic acid and methyl pyruvate. [Link]

-

MDPI. (2022). The Production of Pyruvate in Biological Technology: A Critical Review. Fermentation, 8(12), 707. [Link]

-

PMC. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]

- Google Patents. (2013). Method of making ketals and acetals. (US8604223B2).

-

PMC. (2019). Biotechnological production of glycolic acid and ethylene glycol: current state and perspectives. Microbial Cell Factories, 18(1), 25. [Link]

-

ACS Publications. (2005). A Protecting Group for Carboxylic Acids That Can Be Photolyzed by Visible Light. Biochemistry, 44(21), 7759–7766. [Link]

-

ResearchGate. (2025). Reactivity of pyruvic acid and its derivatives towards reactive oxygen species | Request PDF. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. [Link]

-

MetwareBio. (n.d.). Pyruvic Acid: A Key Player in Cellular Metabolism and Health. [Link]

-

Scribd. (n.d.). Protecting Groups. [Link]

- ChemicalBook. (n.d.). Different preparation methods of pyruvic acid. Retrieved from a relevant chemical supplier website.

-

YouTube. (2018, September 20). 19.5b Cyclic Acetals as Protecting Groups. [Link]

-

Biology LibreTexts. (2026). 13.2: Fates of Pyruvate under Anaerobic Conditions- Fermentation. [Link]

-

MDPI. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals. [Link]

-

MDPI. (n.d.). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Catalysts. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

ACS Publications. (n.d.). Supplementary Information Ruthenium catalyzed transformation of ethylene glycol for selective hydrogen gas production in water. [Link]

-

Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

-

Wikipedia. (2024). Protecting group. [Link]

-

Reddit. (2019, April 18). Isolation of a Carboxylic acid. r/chemhelp. [Link]

-

PubChem. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid. [Link]

- ChemicalBook. (n.d.). (r)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester(52373-72-5) 1 h nmr. Retrieved from a relevant chemical supplier website.

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

ResearchGate. (n.d.). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. [Link]

Sources

- 1. Pyruvic acid - Wikipedia [en.wikipedia.org]

- 2. Reactivity of pyruvic acid and its derivatives towards reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Protective Groups [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 11. reddit.com [reddit.com]

- 12. US4745200A - Method of producing salts of 1,3-dioxolane-4-carboxylic acids and method of using same - Google Patents [patents.google.com]

- 13. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Safe Handling of 2-Methyl-1,3-dioxolane-2-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide moves beyond the standard format of a Safety Data Sheet (SDS) to provide a deeper, mechanistic understanding of the hazards associated with 2-Methyl-1,3-dioxolane-2-carboxylic acid (CAS No. 5736-04-9). As professionals in a research and development setting, understanding the why behind safety protocols is paramount to fostering a robust safety culture and ensuring both personal and environmental protection.

Core Identity and Hazard Profile Analysis

Before any laboratory work commences, a thorough understanding of the reagent's identity and potential hazards is critical.

Compound Identification

| Identifier | Value | Source |

| Chemical Name | 2-Methyl-1,3-dioxolane-2-carboxylic acid | [1] |

| CAS Number | 5736-04-9 | [1][2] |

| Molecular Formula | C₅H₈O₄ | [1][2] |

| Molecular Weight | 132.11 g/mol | [2] |

| Structure | CC1(OCCO1)C(=O)O | [1] |

Interpreting the GHS Classification: A Case for a Conservative Approach

A review of available supplier safety data reveals inconsistencies in the reported Globally Harmonized System (GHS) classifications for this compound. While some sources list only acute oral toxicity[1][3], others provide a more extensive hazard profile[2]. For the research environment, the most protective and conservative approach is required. Therefore, this guide is based on the most comprehensive hazard data available, which should be considered the working standard for all risk assessments.

Consolidated GHS Hazard Profile:

| Hazard Class & Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger | übernahm |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | übernahm | |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | corrosive | |

| Hazardous to the Aquatic Environment, Long-Term (Category 1) | H410: Very toxic to aquatic life with long lasting effects | environment |

Note: The "Danger" signal word is adopted due to the presence of a Category 1 hazard (Serious Eye Damage).

Physicochemical Properties and Their Impact on Laboratory Safety

The physical state and chemical properties of a substance dictate its primary routes of exposure and the engineering controls necessary for safe handling.

-

Physical State: This compound is classified as a combustible solid[3]. Unlike a volatile liquid, the primary exposure risks at ambient temperature are through the inhalation of fine dust during weighing and transfer, and direct contact with the solid material.

-

Storage Temperature: Suppliers recommend refrigerated storage at 2-8°C in a dry, sealed container[2]. This is likely to enhance long-term stability by minimizing potential degradation pathways such as acid-catalyzed hydrolysis of the dioxolane ring or slow decomposition.

-

Reactivity: The molecule contains two key functional groups: a carboxylic acid and a dioxolane (a cyclic acetal).

-

The carboxylic acid group imparts acidic properties. It will react exothermically with bases and can corrode certain metals.

-

The dioxolane ring is susceptible to hydrolysis under acidic conditions, breaking the ring to form ethylene glycol and pyruvic acid. This dictates the need for storage in a dry environment and avoidance of contact with strong acids.

-

Mechanistic Hazard Assessment

Understanding how a molecule can cause harm is fundamental to preventing it.

-

H318: Causes Serious Eye Damage: This is the most significant acute hazard. The carboxylic acid functionality can act as a potent irritant and corrosive agent to the soft tissues of the eye. The acidic proton can denature proteins and cause severe, irreversible damage to the cornea upon contact. This hazard classification mandates a higher level of eye protection than simple irritation.

-

H315: Causes Skin Irritation: Similar to its effect on the eyes, the acidic nature of the compound can cause localized inflammation, redness, and irritation upon prolonged or repeated contact with the skin.

-

H302: Harmful if Swallowed: Ingestion of the compound can lead to acute toxic effects. While specific data is limited, the harm is likely due to irritation of the gastrointestinal tract and potential systemic effects following absorption.

-

H410: Very Toxic to Aquatic Life: This classification indicates that the compound can cause significant harm to environmental organisms even at low concentrations and that it persists in the environment. This necessitates stringent protocols for waste disposal to prevent release into aquatic systems.

Integrated Risk Management & Experimental Protocols

A self-validating safety system integrates risk assessment, proper equipment, and validated procedures from receipt of the chemical to its final disposal.

Pre-Experiment Risk Assessment Workflow

Before handling this compound, every researcher must proceed through a formal or informal risk assessment. The following workflow illustrates the key decision points.

Caption: Risk assessment workflow for handling the target compound.

Personal Protective Equipment (PPE) Protocol

Based on the hazard profile, the following PPE is mandatory.

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical splash goggles AND a full-face shield | Protects against dust particles and prevents severe, irreversible eye damage (H318). Standard safety glasses are insufficient. |

| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact to prevent irritation (H315). Check manufacturer's breakthrough time data if prolonged contact is expected. |

| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |

| Respiratory | Not typically required if handled in a fume hood or ventilated balance enclosure. | If weighing outside of a ventilated enclosure, a NIOSH-approved respirator (e.g., N95) may be necessary to prevent dust inhalation. |

Safe Handling and Dispensing Protocol (Solid)

-

Preparation: Designate a specific area for handling, preferably within a chemical fume hood or a ventilated balance enclosure to contain any dust.

-

Don PPE: Put on all required PPE (lab coat, gloves, goggles, and face shield).

-

Grounding: If transferring large quantities where static electricity could be a concern, ensure containers are grounded.

-

Weighing: Use a tared weigh boat or paper. Avoid scooping directly from the main container to prevent contamination. Handle the container and spatula gently to minimize the generation of airborne dust.

-

Transfer: To dissolve, add the solid to the solvent in the reaction vessel. Do not add solvent directly into the weigh boat, which can cause splashing. Use a funnel for transfers to narrow-necked flasks.

-

Clean-up: Immediately after dispensing, clean the spatula and weighing area with a damp cloth to collect any residual dust. Dispose of the cloth and weigh boat as hazardous waste.

-

Decontamination: Wash hands thoroughly after removing gloves.

Emergency Response Decision Tree

In the event of an exposure or spill, rapid and correct action is crucial.

Caption: Emergency response decision tree for spills and exposures.

Environmental Fate and Disposal

The H410 classification (Very toxic to aquatic life with long lasting effects) places a high degree of responsibility on the researcher for proper waste management.

-

Waste Segregation: All materials contaminated with this compound, including weigh boats, gloves, absorbent materials from spills, and reaction residues, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Aqueous Waste: Under no circumstances should any solution containing this compound be disposed of down the drain. All aqueous waste streams must be collected for hazardous waste disposal.

-

Institutional Guidelines: Follow your institution's specific chemical waste disposal procedures. Consult with your Environmental Health & Safety (EHS) department for guidance on proper waste stream identification and disposal.

By integrating this mechanistic understanding with disciplined adherence to protocols, researchers can safely utilize 2-Methyl-1,3-dioxolane-2-carboxylic acid while protecting themselves, their colleagues, and the environment.

References

-

PubChem. (n.d.). 2-Methyl-1,3-dioxolane-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

Introduction: The Structural Significance of 2-Methyl-1,3-dioxolane-2-carboxylic acid

An In-Depth Technical Guide to the 13C NMR of 2-Methyl-1,3-dioxolane-2-carboxylic acid

2-Methyl-1,3-dioxolane-2-carboxylic acid is a heterocyclic compound featuring a 1,3-dioxolane ring, which serves as a common protective group for aldehydes and ketones in organic synthesis. The presence of both a chiral center at the C2 position and a carboxylic acid moiety makes this molecule and its derivatives valuable building blocks in medicinal chemistry and the development of novel therapeutics. Accurate structural elucidation is paramount for confirming the identity and purity of such compounds. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous and high-resolution map of the carbon skeleton.

This guide offers an in-depth exploration of the 13C NMR spectroscopy of 2-Methyl-1,3-dioxolane-2-carboxylic acid. We will dissect the theoretical principles governing the spectrum, provide a field-proven experimental protocol, and present a detailed interpretation of the expected chemical shifts, grounded in established spectroscopic data and principles.

Pillar 1: Fundamental Principles of the 13C NMR Spectrum

The 13C NMR spectrum of a molecule reveals one signal for each unique carbon atom in a distinct chemical environment.[1] The position of this signal, its chemical shift (δ), is highly sensitive to the electronic environment, providing a wealth of structural information. For 2-Methyl-1,3-dioxolane-2-carboxylic acid, we anticipate four distinct signals based on the molecule's structure and symmetry.

Molecular Symmetry and Chemical Equivalence

The 1,3-dioxolane ring possesses an element of symmetry. When viewing the molecule, a plane of symmetry can be envisioned that bisects the C2 carbon and the carboxylic and methyl groups, rendering the two methylene carbons (C4 and C5) of the dioxolane ring chemically equivalent.[2][3] Consequently, these two carbons will resonate at the same frequency, producing a single, more intense signal in the 13C NMR spectrum.

Key Factors Influencing Chemical Shifts:

-

Electronegativity: The chemical shift of a carbon is significantly influenced by the electronegativity of adjacent atoms.[1][4] Electronegative atoms, such as oxygen, withdraw electron density from the carbon nucleus, "deshielding" it from the external magnetic field. This deshielding effect causes the signal to appear further downfield (at a higher ppm value). This is particularly relevant for the carbons within and directly attached to the dioxolane ring.

-

Hybridization: The hybridization state of the carbon atom also plays a crucial role. In this molecule, all carbons are sp3-hybridized except for the sp2-hybridized carbon of the carboxylic acid group. Carbonyl carbons (C=O) are characteristically found far downfield in the spectrum.[1]

-

Quaternary Carbons: The C2 carbon is a quaternary carbon, meaning it is not bonded to any hydrogen atoms. In proton-decoupled 13C NMR spectra, these signals are typically weaker than those of protonated carbons. This is because their intensity is not enhanced by the Nuclear Overhauser Effect (NOE) and they often have longer relaxation times.[5][6]

Pillar 2: Experimental Protocol for 13C NMR Analysis

This section details a robust, self-validating protocol for acquiring a high-quality 13C NMR spectrum of the title compound.

Step 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

-

Analyte Quantity: Weigh approximately 50-100 mg of 2-Methyl-1,3-dioxolane-2-carboxylic acid for a standard 13C NMR experiment. This concentration ensures a good signal-to-noise ratio can be achieved in a reasonable timeframe (20-60 minutes).[7] While higher concentrations can shorten acquisition time, they may also increase solution viscosity, potentially broadening spectral lines.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common and effective choice for small organic molecules.[3] Use approximately 0.6-0.7 mL of the solvent. The deuterium in the solvent is used by the spectrometer for field-frequency locking, and its "invisibility" in the 1H spectrum prevents overwhelming solvent signals.[7]

-

Dissolution and Filtration: Add the solvent to the vial containing the sample. Gently agitate to ensure complete dissolution. To prevent spectral artifacts caused by magnetic field inhomogeneities, it is critical to remove any suspended particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Finalization: Cap the NMR tube securely. Wipe the outside of the tube, particularly the lower portion that will be inside the probe, with a lint-free tissue to remove any dust or grease.

Step 2: NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine, adjusting its depth according to the gauge provided for the specific spectrometer. Place the sample into the magnet.

-

Initial Setup: Load standard instrument parameters for a 13C experiment. The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment Type: Standard proton-decoupled 13C{1H} experiment.

-

Pulse Angle: A 30-45° pulse angle is often a good compromise between signal intensity and allowing for a shorter relaxation delay.

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds. Be aware that quaternary carbons may require a longer delay for full relaxation and accurate quantification.

-

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 1024 to 4096) to achieve a good signal-to-noise ratio, especially for the weak quaternary carbon signals.

-

Reference: The chemical shifts are referenced internally to the solvent signal (CDCl3 triplet at δ ≈ 77.16 ppm) or externally to tetramethylsilane (TMS) at δ = 0.0 ppm.[3]

-

Pillar 3: Spectral Analysis and Interpretation

The resulting spectrum is a plot of signal intensity versus chemical shift. Based on established principles and spectral databases, we can predict the approximate chemical shifts for the four unique carbon environments in 2-Methyl-1,3-dioxolane-2-carboxylic acid.

Molecular Structure and Carbon Assignments

To facilitate discussion, the carbon atoms are labeled as shown in the diagram below.

Caption: Molecular structure of 2-Methyl-1,3-dioxolane-2-carboxylic acid with carbon atoms labeled for NMR assignment.

Predicted Chemical Shifts and Rationale

The expected chemical shift ranges for each unique carbon are summarized in the table below.

| Assigned Carbon | Label | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid | C-Carboxyl | Quaternary (sp2) | 170 – 185 | The carbonyl carbon of a carboxylic acid is highly deshielded and consistently appears in this downfield region.[4][8][9] |

| Acetal Carbon | C2 | Quaternary (sp3) | 95 – 110 | This carbon is bonded to two highly electronegative oxygen atoms, causing a significant downfield shift. Its signal is expected to be weak due to its quaternary nature.[5] |

| Dioxolane Methylene | C4 & C5 | Secondary (sp3) | 65 – 75 | These chemically equivalent carbons are each bonded to one oxygen atom, placing them in the typical ether/acetal CH2 region.[3][4] |

| Methyl Carbon | C-Methyl | Primary (sp3) | 20 – 30 | While typical methyl groups are more upfield (~10-15 ppm), this one is attached to the heavily substituted and electron-withdrawing C2 carbon, shifting it downfield.[4] |

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural verification of 2-Methyl-1,3-dioxolane-2-carboxylic acid. By understanding the interplay of molecular symmetry, electronegativity, and carbon hybridization, a clear and predictive interpretation of the spectrum is possible. The protocol and analysis presented in this guide provide a comprehensive framework for researchers to confidently acquire and interpret 13C NMR data, ensuring the structural integrity of this important chemical entity in their research and development endeavors.

References

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

13C NMR Chemical Shift. (2022). Oregon State University. [Link]

-

13-C NMR - How Many Signals. (2022). Master Organic Chemistry. [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids. (2025). JoVE. [Link]

-

13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation. (2025). Doc Brown's Chemistry. [Link]

-

Characteristics of 13C NMR Spectroscopy. (2023). OpenStax. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

-

13C NMR Spectroscopy. (n.d.). University of Regensburg. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

-

NMR Sample Preparation. (n.d.). University of Bristol School of Chemistry. [Link]

-

Sample Preparation. (n.d.). UCL Faculty of Mathematical & Physical Sciences. [Link]

Sources

- 1. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

The Dioxolane Moiety in 2-Methyl-1,3-dioxolane-2-carboxylic acid: A Technical Guide to its Function as a Strategic Protecting Group and Synthetic Modulator

Executive Summary

This technical guide provides an in-depth analysis of the functional role of the 1,3-dioxolane group within the chemical structure of 2-Methyl-1,3-dioxolane-2-carboxylic acid. Primarily, the dioxolane moiety serves as a robust and reversible protecting group for the ketone functionality of the parent molecule, pyruvic acid. This strategic masking is critical for enabling selective chemical transformations on the adjacent carboxylic acid group, which would otherwise be complicated by the reactivity of the α-keto group. This document will explore the chemical principles of this protection strategy, its practical applications in multi-step organic synthesis, and the specific experimental conditions for its formation and cleavage. For researchers, scientists, and professionals in drug development, understanding this function is key to leveraging this versatile building block in the synthesis of complex molecules, including pharmaceuticals and other high-value chemical entities.

The 1,3-Dioxolane Group: A Pillar of Carbonyl Protection

The Chemical Nature of 1,3-Dioxolanes

The 1,3-dioxolane ring is a five-membered heterocyclic acetal or ketal.[1] Specifically, it is the product of a condensation reaction between a carbonyl compound (an aldehyde or ketone) and ethylene glycol. In the case of 2-Methyl-1,3-dioxolane-2-carboxylic acid, the structure is a cyclic ketal formed from the keto-carbonyl of pyruvic acid. This transformation converts a planar, highly reactive sp²-hybridized carbonyl carbon into a tetrahedral, sterically more hindered, and significantly less reactive sp³-hybridized carbon.

The Imperative for Carbonyl Protection in Synthesis

In complex organic synthesis, functional groups must often be reacted in a specific sequence. Carbonyl groups, particularly ketones, are susceptible to a wide array of chemical transformations, including nucleophilic attack, reduction, and enolization. When a molecule contains both a ketone and another reactive group, such as a carboxylic acid, the ketone can interfere with desired reactions at the other site. Protecting groups are employed to temporarily "mask" the reactivity of a specific functional group, allowing for chemical modifications elsewhere in the molecule.[1][2] A successful protecting group must be easy to install, stable to a range of reaction conditions, and easy to remove selectively and in high yield.[2]

Stability Profile: The Dioxolane Advantage

The 1,3-dioxolane group is one of the most widely used protecting groups for carbonyls due to its predictable and highly favorable stability profile.[3]

-

Stability: Cyclic acetals and ketals are exceptionally stable to a broad spectrum of non-acidic reagents.[3][4] They are inert to bases (e.g., hydroxides, alkoxides, organometallics like Grignard and organolithium reagents), nucleophiles, hydridic reducing agents (e.g., LiAlH₄, NaBH₄), and many oxidizing conditions.[3]

-

Lability: The key to their utility is their predictable cleavage under acidic conditions. The protection is readily reversed by hydrolysis in aqueous acid, regenerating the original carbonyl and ethylene glycol.[4] This orthogonal stability—robust in basic/nucleophilic conditions and labile in acidic conditions—is the cornerstone of its strategic value.

Core Function: Masking the Pyruvate Moiety

Conceptual Synthesis of 2-Methyl-1,3-dioxolane-2-carboxylic acid